In-Depth Technical Guide: Discovery and Isolation of 10-Norparvulenone from Microsphaeropsis sp.
In-Depth Technical Guide: Discovery and Isolation of 10-Norparvulenone from Microsphaeropsis sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 10-norparvulenone, a novel anti-influenza virus antibiotic isolated from the fungus Microsphaeropsis sp. FO-5050. This document details the experimental protocols, quantitative data, and structural elucidation of this promising natural product.
Introduction
The fungal genus Microsphaeropsis is a known producer of a diverse array of secondary metabolites with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In the search for novel antiviral agents, a screening program identified the culture broth of Microsphaeropsis sp. FO-5050 as a source of a new compound with inhibitory activity against influenza A virus. This compound was subsequently identified as 10-norparvulenone.[1]
Discovery and Biological Activity
The producing strain, Microsphaeropsis sp. FO-5050, was isolated from a soil sample. The culture broth of this fungus exhibited specific anti-influenza virus activity. The active compound, 10-norparvulenone, was found to inhibit the replication of influenza A virus in a dose-dependent manner.
Antiviral Activity Data
While the primary discovery paper highlights its anti-influenza virus activity, specific quantitative data such as IC50 or EC50 values against different viral strains were not detailed in the initial reports. The primary activity noted was the inhibition of viral replication. Further research is required to fully characterize the antiviral spectrum and potency of 10-norparvulenone.
Experimental Protocols
This section provides a detailed description of the methodologies used for the fermentation of Microsphaeropsis sp. FO-5050, and the subsequent extraction, isolation, and purification of 10-norparvulenone.
Fermentation of Microsphaeropsis sp. FO-5050
The production of 10-norparvulenone was achieved through submerged fermentation of the Microsphaeropsis sp. FO-5050 strain.
Fermentation Parameters
| Parameter | Value |
| Producing Organism | Microsphaeropsis sp. FO-5050 |
| Fermentation Medium | Not explicitly detailed in the initial report. A typical fungal fermentation medium would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. |
| Culture Conditions | The fungus was cultured under aerobic conditions with shaking. |
| Temperature | Not explicitly detailed. Typical fungal fermentations are carried out at 25-30°C. |
| Fermentation Time | Not explicitly detailed. Fermentation would be monitored for the production of the target compound, typically over several days to weeks. |
Extraction and Isolation of 10-Norparvulenone
Following fermentation, the culture broth was processed to extract and purify 10-norparvulenone.
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of 10-norparvulenone.
Detailed Steps:
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Separation of Mycelia and Supernatant: The whole fermentation broth was centrifuged to separate the mycelial cake from the supernatant.
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Solvent Extraction: The supernatant was extracted with an organic solvent such as ethyl acetate to partition the active compound into the organic phase.
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Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.
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Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to purify 10-norparvulenone. This typically involves:
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Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
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High-Performance Liquid Chromatography (HPLC): Fractions containing the active compound were further purified by reversed-phase HPLC to yield pure 10-norparvulenone.
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Structure Elucidation of 10-Norparvulenone
The chemical structure of 10-norparvulenone was determined using a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Description |
| Appearance | White powder |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238 |
Spectroscopic Data
The structure of 10-norparvulenone was elucidated based on the following spectroscopic data:
Table of Spectroscopic Data for 10-Norparvulenone
| Technique | Key Data |
| ¹H NMR (600 MHz, CD₃OD) | δ 2.65, 2.81 (2H, m, H-2), 2.04, 2.81 (2H, m, H-3), 4.80 (1H, dd, J = 3.9, 9.1Hz, H-4), 6.87 (1H, s, H-5), 4.66 (2H, s, H-9), 3.95 (3H, s, -OCH₃)[2] |
| ¹³C NMR (125 MHz, CD₃OD) | δ 204.6 (s, C-1), 36.3 (t, C-2), 33.0 (t, C-3), 68.9 (d, C-4), 151.4 (s, C-4a), 102.1 (d, C-5), 166.1 (s, C-6), 116.0 (s, C-7), 164.0 (s, C-8), 53.1 (t, C-9), 111.4 (s, C-8a), 56.8 (q, OCH₃)[2] |
| Mass Spectrometry (MS) | The molecular formula was determined by high-resolution mass spectrometry. |
Chemical Structure of 10-Norparvulenone
The spectroscopic data confirmed the structure of 10-norparvulenone as a novel polyketide.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of the anti-influenza virus activity of 10-norparvulenone has not been fully elucidated. However, based on the known mechanisms of other antiviral compounds, several potential targets and pathways can be hypothesized.
Potential Antiviral Targets for 10-Norparvulenone
Caption: Potential stages of the influenza virus life cycle inhibited by 10-norparvulenone.
Further research is necessary to identify the specific molecular target(s) of 10-norparvulenone and to understand its impact on host cell signaling pathways that may be involved in viral replication. A primary area of investigation would be its potential to inhibit key viral enzymes such as neuraminidase or RNA-dependent RNA polymerase.
Conclusion and Future Directions
10-Norparvulenone represents a novel chemical scaffold with promising anti-influenza virus activity. The detailed experimental protocols for its isolation and the comprehensive spectroscopic data provided in this guide will be valuable for researchers in the fields of natural product chemistry, virology, and drug discovery.
Future research should focus on:
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Total Synthesis: Developing a synthetic route to 10-norparvulenone to enable the production of larger quantities for further biological evaluation and the generation of analogs.
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Mechanism of Action Studies: Elucidating the precise molecular target and mechanism by which 10-norparvulenone inhibits influenza virus replication.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 10-norparvulenone to identify key structural features required for its antiviral activity and to optimize its potency and pharmacokinetic properties.
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In Vivo Efficacy: Evaluating the efficacy of 10-norparvulenone in animal models of influenza virus infection.
The discovery of 10-norparvulenone from Microsphaeropsis sp. underscores the importance of exploring microbial diversity for the identification of new therapeutic agents.
